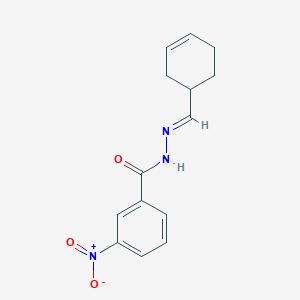
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to modulate the expression of various genes involved in cellular processes such as apoptosis and inflammation.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of oxidative stress, and the regulation of inflammation. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea in lab experiments is its wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, one of the limitations of using N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, including further studies on its potential anti-cancer properties, its effects on oxidative stress and inflammation, and its potential as a treatment for neurodegenerative diseases. Other future directions could include the development of new synthesis methods for N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea and the exploration of its potential applications in other areas of scientific research.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is a valuable tool for researchers in various fields due to its wide range of biochemical and physiological effects. While further research is needed to fully understand its mechanism of action and potential applications, N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has already shown great promise as a potential anti-cancer agent, a tool for studying oxidative stress and inflammation, and a potential treatment for neurodegenerative diseases.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with morpholine and thiourea. Another synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with morpholine and thiourea. Both of these methods result in the formation of N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been used in a wide range of scientific research applications, including as a potential anti-cancer agent, as a tool for studying the effects of oxidative stress, and as a potential treatment for neurodegenerative diseases. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to have antioxidant and anti-inflammatory properties, making it a valuable tool for researchers studying these areas.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-10-3-4-12(18-2)11(9-10)14-13(20)15-16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBWYQNKRMUTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)
![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
